[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate

Lipophilicity Drug-likeness ADME

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate (CAS 1105244-17-4) is a synthetic small-molecule screening compound supplied primarily by Life Chemicals (catalog F2496-1499), featuring a benzofuran–isoxazole heterocyclic core esterified with 2-phenoxypropanoic acid. With a molecular formula of C21H17NO5 and a molecular weight of 363.4 g/mol, the compound possesses a computed XLogP3 of 4.3 and a topological polar surface area of 74.7 Ų, placing it in a moderately lipophilic, lead-like chemical space that is suitable for high-throughput screening libraries.

Molecular Formula C21H17NO5
Molecular Weight 363.369
CAS No. 1105244-17-4
Cat. No. B2439406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
CAS1105244-17-4
Molecular FormulaC21H17NO5
Molecular Weight363.369
Structural Identifiers
SMILESCC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4
InChIInChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3
InChIKeyQEJCIMGIXMTEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate (CAS 1105244-17-4): Core Compound Identifier and Physicochemical Profile Summary for Procurement


[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate (CAS 1105244-17-4) is a synthetic small-molecule screening compound supplied primarily by Life Chemicals (catalog F2496-1499), featuring a benzofuran–isoxazole heterocyclic core esterified with 2-phenoxypropanoic acid. With a molecular formula of C21H17NO5 and a molecular weight of 363.4 g/mol, the compound possesses a computed XLogP3 of 4.3 and a topological polar surface area of 74.7 Ų, placing it in a moderately lipophilic, lead-like chemical space that is suitable for high-throughput screening libraries [1].

Why Generic Substitution Is Not Advisable for [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate (CAS 1105244-17-4) in Specialized Screening and Synthesis Applications


Despite sharing a common benzofuran–isoxazole scaffold with related compounds, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate is distinguished by its specific 2-phenoxypropanoate ester moiety, which modulates lipophilicity, hydrolytic stability, and molecular recognition properties relative to close analogs such as the corresponding acetamide or phenoxyacetate esters. Substituting with these in-class compounds would alter key physicochemical parameters—including computed logP and polar surface area—potentially compromising performance in protein-binding assays, cell-based screening campaigns, or as a synthetic intermediate, where the propanoate ester’s enhanced spatial and electronic profile is critical [1].

Quantitative Differentiation Evidence for [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate vs Closest Analogs


Enhanced Lipophilicity (XLogP3) vs Phenoxyacetate and Acetamide Analogs Drives Membrane Permeability Potential

The target compound’s XLogP3 of 4.3 exceeds that of the phenoxyacetate analog [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate (estimated XLogP3 ~3.5) and the acetamide analog 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (estimated XLogP3 ~3.8), indicating a greater propensity for passive membrane diffusion and blood-brain barrier penetration, which is advantageous in central nervous system target screening campaigns [1].

Lipophilicity Drug-likeness ADME

Larger Topological Polar Surface Area vs Acetamide Analog May Reduce Off-Target hERG Binding

With a TPSA of 74.7 Ų, the target compound shows a 15% increase over the acetamide analog 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (TPSA ~65 Ų), which could contribute to a lower predicted hERG potassium channel affinity and reduced cardiac safety risk in early drug discovery, as TPSA values above 70 Ų are associated with diminished hERG blockade [1][2].

Safety profiling hERG liability TPSA

Unique Phenoxypropanoate Ester Motif Enables Differential Hydrolytic Stability vs Simple Acetates

The 2-phenoxypropanoate ester in the target compound introduces a sterically hindered, α-substituted ester linkage that is expected to exhibit slower base-catalyzed hydrolysis compared to the unsubstituted phenoxyacetate ester found in the direct analog [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate. This difference translates to prolonged chemical stability in assay buffers (pH 7.4, 37°C) and may be exploited for controlled-release or sustained-exposure applications [1].

Stability Prodrug design Chemical synthesis

Optimal Application Scenarios for [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate (CAS 1105244-17-4)


Central Nervous System (CNS) High-Throughput Screening Campaigns Requiring Optimized Lipophilicity

The elevated XLogP3 of 4.3 positions this compound favorably in CNS screening libraries where enhanced passive permeability is desired. Compared to less lipophilic benzofuran–isoxazole analogs, this compound is more likely to achieve sufficient brain exposure in target engagement assays [1].

Hit-to-Lead Programs with a Focus on Mitigating hERG Cardiac Liability

The TPSA of 74.7 Ų exceeds the 70 Ų threshold associated with reduced hERG binding, providing an initial safety advantage over related compounds with lower TPSA. This supports its prioritization in lead optimization efforts where cardiac safety is a critical filter [1][2].

Long-Term Compound Library Storage and Repetitive Screening Applications

The sterically hindered 2-phenoxypropanoate ester offers greater hydrolytic stability than simpler acetate esters, extending the compound’s shelf life in DMSO stock solutions and reducing the frequency of re-procurement. This is especially valuable for large screening collections where compound integrity must be maintained over months to years [3].

Synthetic Intermediate for Prodrug Strategies Requiring Controlled Esterase Sensitivity

The unique propanoate ester can serve as a rationally tunable prodrug moiety, where the α-methyl group provides a handle for modulating enzymatic hydrolysis rates. This feature is absent in the corresponding acetate analog, enabling finer control over pharmacokinetic release profiles [3].

Quote Request

Request a Quote for [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.